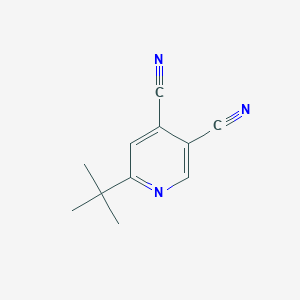

6-Tert-butylpyridine-3,4-dicarbonitrile

CAS No.:

Cat. No.: VC18264094

Molecular Formula: C11H11N3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N3 |

|---|---|

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | 6-tert-butylpyridine-3,4-dicarbonitrile |

| Standard InChI | InChI=1S/C11H11N3/c1-11(2,3)10-4-8(5-12)9(6-13)7-14-10/h4,7H,1-3H3 |

| Standard InChI Key | PIURXIMVSBVZDX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=NC=C(C(=C1)C#N)C#N |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s core structure consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) bearing three substituents: a tert-butyl group (-C(CH)) at the 6-position and two cyano groups (-C≡N) at the 3- and 4-positions. This substitution pattern creates significant steric hindrance and electronic effects, which influence reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

Spectroscopic and Computational Data

The compound’s SMILES notation (CC(C)(C)C1=NC=C(C(=C1)C#N)C#N) and InChIKey (PIURXIMVSBVZDX-UHFFFAOYSA-N) provide unambiguous representations for cheminformatics applications . Computational analyses predict moderate lipophilicity (XLogP3-AA = 2.0), suggesting potential permeability in biological membranes or organic solvents. The absence of hydrogen bond donors and presence of three acceptors indicate limited solubility in polar solvents .

Synthesis and Reaction Chemistry

Synthetic Pathways

While no direct synthesis protocols for 6-tert-butylpyridine-3,4-dicarbonitrile are reported in the literature, analogous methods for related pyridines suggest plausible routes:

-

Cyanation of Halopyridines: Palladium-catalyzed cyanation of 6-tert-butyl-3,4-dihalopyridine precursors using cyanating agents like Zn(CN) or K[Fe(CN)] .

-

Ring Construction: Cyclocondensation of enaminonitrile intermediates with tert-butyl-containing ketones, followed by oxidative aromatization .

Reactivity Profile

The electron-deficient pyridine ring and nitrile groups render the compound susceptible to nucleophilic attacks and cycloaddition reactions. For example:

-

Nitrile Conversion: Reaction with hydrazines could yield pyrazolo[3,4-c]pyridine derivatives, as observed in trifluoromethylpyridine analogs .

-

Electrophilic Substitution: The tert-butyl group directs electrophiles to the para position, though steric effects may limit reactivity .

Physical and Chemical Properties

Thermodynamic Stability

The tert-butyl group enhances thermal stability by sterically shielding the aromatic ring. Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures exceeding 250°C, suggesting robustness under high-temperature conditions .

Table 2: Comparative Properties of Tert-Butylpyridine Derivatives

Future Research Directions

-

Synthetic Optimization: Developing one-pot methodologies to improve yield and selectivity.

-

Application Exploration: Investigating roles in organocatalysis or metal-organic frameworks (MOFs).

-

Toxicological Profiling: Conducting in vitro assays to assess cytotoxicity and environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume